4-Phenyl-3-piperidin-4-yl-oxazolidin-2-one hydrochloride mechanism of action
4-Phenyl-3-piperidin-4-yl-oxazolidin-2-one hydrochloride mechanism of action
Title: Pharmacological Profiling and Mechanism of Action: 4-Phenyl-3-piperidin-4-yl-oxazolidin-2-one Hydrochloride as a Core Scaffold for CCR8 Antagonism
Executive Summary
In contemporary oncology and immunology, the targeted modulation of the tumor microenvironment (TME) has superseded broad-spectrum immunosuppression. A critical target in this paradigm is the C-C Chemokine Receptor 8 (CCR8), a G-protein coupled receptor (GPCR) highly enriched on tumor-infiltrating regulatory T cells (Tregs) and Th2 lymphocytes[1][2].
4-Phenyl-3-piperidin-4-yl-oxazolidin-2-one hydrochloride (and its enantiomers, such as the (S)- or (R)-configurations) serves as a highly privileged structural pharmacophore and key synthetic intermediate in the development of potent, small-molecule CCR8 antagonists[3]. Derivatives of this oxazolidin-2-one core—most notably compounds like SB-649701—have demonstrated profound efficacy in blocking the CCL1/CCR8 signaling axis[4]. This whitepaper delineates the molecular mechanism of action (MoA) of this chemical class, translating its biochemical interactions into phenotypic outcomes, and provides validated experimental protocols for preclinical evaluation.
Molecular Identity & Pharmacophore Rationalization
The structural architecture of 4-Phenyl-3-piperidin-4-yl-oxazolidin-2-one hydrochloride is meticulously optimized for GPCR binding pocket engagement:
-
Oxazolidin-2-one Core: Acts as a rigid, hydrogen-bonding scaffold that enforces the bioactive conformation of the molecule, orienting the peripheral rings for optimal receptor interaction[4].
-
Piperidine Ring: The secondary amine (stabilized as a hydrochloride salt for solubility and shelf-life) serves as a critical basic center. At physiological pH, it is protonated and forms a vital salt bridge with conserved acidic residues (e.g., Glu286) deep within the transmembrane helices of the CCR8 receptor[3].
-
Phenyl Moiety: Projects into a hydrophobic sub-pocket of the receptor, engaging in π−π stacking interactions with aromatic residues (e.g., Tyr114, Phe251), significantly driving the binding affinity and target residence time.
Mechanism of Action: The CCL1/CCR8 Axis Blockade
The mechanism of action of oxazolidin-2-one-derived CCR8 antagonists is rooted in competitive orthosteric or allosteric inhibition of the receptor, preventing the binding of its endogenous ligand, CCL1 (I-309)[2][3].
Signal Abrogation
Under normal physiological conditions, CCL1 binding to CCR8 induces a conformational shift that activates intracellular heterotrimeric G-proteins (primarily Gαi and Gαq )[2]. This activation triggers Phospholipase C β (PLC β ), leading to the hydrolysis of PIP2 into Inositol triphosphate (IP3) and Diacylglycerol (DAG). IP3 subsequently binds to receptors on the endoplasmic reticulum, causing a rapid efflux of intracellular calcium ( Ca2+ ).
By occupying the CCR8 binding pocket, the oxazolidin-2-one derivative locks the receptor in an inactive state. This prevents Gαi/q coupling, completely abrogating the downstream calcium transient and subsequent β -arrestin recruitment[4][5].
Phenotypic Outcome: TME Modulation
The biochemical blockade translates directly into a phenotypic arrest of cell motility. Calcium signaling is a prerequisite for the actin cytoskeleton rearrangement required for chemotaxis. By inhibiting this pathway, the antagonist prevents highly immunosuppressive CCR8+ Tregs from migrating into the tumor microenvironment[1][5]. Consequently, the TME shifts from an immunosuppressive state to an immunostimulatory one, characterized by the robust infiltration and proliferation of cytotoxic CD8+ T cells and Natural Killer (NK) cells[6].
Mechanism of CCR8 blockade by oxazolidin-2-one derivatives inhibiting Treg migration.
Quantitative Pharmacological Profile
To establish a benchmark for drug development, the following table summarizes the typical quantitative pharmacological parameters of optimized oxazolidin-2-one CCR8 antagonists (derived from the 4-phenyl-3-piperidin-4-yl-oxazolidin-2-one scaffold)[4][6].
| Pharmacological Parameter | Assay Methodology | Typical Value Range | Mechanistic Significance |
| Binding Affinity ( pIC50 ) | Radioligand Displacement ( 125I -CCL1) | 6.8 – 7.5 | High-affinity occupation of the orthosteric site. |
| Functional Antagonism ( IC50 ) | FLIPR Calcium Mobilization | 50 nM – 150 nM | Potent abrogation of Gαq -mediated secondary messenger signaling. |
| Chemotaxis Inhibition ( IC50 ) | Transwell Migration (Activated Th2/Tregs) | 100 nM – 200 nM | Direct translation of biochemical blockade to phenotypic motility arrest. |
| Target Selectivity | GPCR Counter-screening Panel | >100-fold over CCR1-9 | Ensures minimal off-target toxicity and preserves general immune homeostasis. |
Experimental Protocols: Self-Validating Systems
As a Senior Application Scientist, I mandate that all mechanistic claims be backed by orthogonal, self-validating experimental workflows. The following protocols detail the exact methodologies required to validate the MoA of oxazolidin-2-one-derived CCR8 antagonists.
Protocol 1: In Vitro Calcium Mobilization Assay (FLIPR)
Causality: Real-time intracellular calcium tracking is the gold standard for validating GPCR antagonism. It provides immediate, kinetic evidence that the receptor's signal transduction machinery has been uncoupled by the antagonist.
Step-by-Step Methodology:
-
Cell Preparation: Seed CHO-K1 cells stably expressing human CCR8 into a 384-well black-wall, clear-bottom microplate at a density of 10,000 cells/well. Incubate overnight at 37°C in 5% CO2 .
-
Dye Loading: Remove the culture media and add 20 µL of Fluo-4 AM calcium-sensitive fluorescent dye (diluted in assay buffer containing Probenecid to prevent dye extrusion). Incubate for 45 minutes at 37°C, followed by 15 minutes at room temperature.
-
Compound Incubation: Prepare serial dilutions (10 µM to 0.1 nM) of the oxazolidin-2-one derivative. Add 10 µL of the compound to the respective wells. Self-Validation Control: Include a vehicle control (DMSO) and a known reference antagonist to establish baseline and maximum inhibition. Incubate for 30 minutes.
-
Ligand Challenge: Transfer the plate to a Fluorometric Imaging Plate Reader (FLIPR). Program the instrument to inject EC80 concentrations of recombinant human CCL1 (typically ~5 nM) while continuously recording fluorescence (Excitation: 488 nm, Emission: 525 nm) at 1-second intervals for 3 minutes.
-
Data Analysis: Calculate the maximum fluorescence minus minimum fluorescence (Max-Min) to determine the calcium transient amplitude. Plot the normalized response against the log of the antagonist concentration to derive the IC50 via non-linear regression.
Step-by-step FLIPR calcium assay workflow for validating CCR8 antagonism.
Protocol 2: Transwell Chemotaxis Assay for Treg Migration
Causality: While FLIPR proves biochemical target engagement, the transwell assay proves functional efficacy. It demonstrates that the compound successfully halts the physical migration of immune cells across a gradient, mimicking the prevention of Treg infiltration into a tumor.
Step-by-Step Methodology:
-
Cell Isolation: Isolate CD4+CD25+FoxP3+ Tregs from human peripheral blood mononuclear cells (PBMCs) using magnetic-activated cell sorting (MACS). Expand and activate cells using anti-CD3/CD28 beads and IL-2 for 5 days to upregulate CCR8 expression.
-
Compound Pre-treatment: Suspend the activated Tregs in assay buffer (RPMI 1640 + 0.1% BSA). Pre-incubate the cells ( 1×106 cells/mL) with varying concentrations of the oxazolidin-2-one derivative for 30 minutes at 37°C.
-
Gradient Establishment: Add 600 µL of assay buffer containing 10 nM CCL1 to the lower chamber of a 24-well transwell plate (5.0 µm pore size polycarbonate membrane). Self-Validation Control: Include wells with no CCL1 in the lower chamber to measure random chemokinesis (background migration).
-
Migration Phase: Carefully add 100 µL of the pre-treated cell suspension to the upper chamber of the transwell insert. Incubate the plate for 2 hours at 37°C in 5% CO2 .
-
Quantification: Remove the inserts. Quantify the cells that migrated into the lower chamber using flow cytometry (counting beads) or a luminescent cell viability assay (e.g., CellTiter-Glo). Calculate the chemotaxis index and determine the IC50 of migration inhibition.
References
- Source: Google Patents (Millennium Pharmaceuticals, Inc.)
-
Oxazolidinones as novel human CCR8 antagonists Source: ResearchGate (Bioorganic & Medicinal Chemistry Letters) URL:[Link]
-
CCR8 antagonist suppresses liver cancer progression via turning tumor-infiltrating Tregs into less immunosuppressive phenotype Source: PubMed Central (NIH) URL:[Link]
-
First-in-class CCR8 antagonist IPG-0521 displays good preclinical antitumor activity Source: BioWorld URL:[Link]
-
Design and application of CCR8 antagonists Source: Taylor & Francis Online (Expert Opinion on Drug Discovery) URL:[Link]
Sources
- 1. CCR8 antagonist suppresses liver cancer progression via turning tumor-infiltrating Tregs into less immunosuppressive phenotype - PMC [pmc.ncbi.nlm.nih.gov]
- 2. tandfonline.com [tandfonline.com]
- 3. WO2003037271A2 - Compounds, pharmaceutical compositions and methods of use therefor - Google Patents [patents.google.com]
- 4. researchgate.net [researchgate.net]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. First-in-class CCR8 antagonist IPG-051 displays good preclinical antitumor activity | BioWorld [bioworld.com]
